1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene
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Overview
Description
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene typically involves the nucleophilic substitution of appropriate precursors. One common method involves the reaction of 1,3-difluoro-5-(trifluoromethyl)benzene with 3-methoxyphenol under specific conditions to yield the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy and trifluoromethyl groups can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-hydroxyphenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-methoxyphenoxy)-4-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, methoxy, and trifluoromethyl groups provides a distinct set of properties that can be leveraged for various applications.
Properties
Molecular Formula |
C14H9F5O2 |
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Molecular Weight |
304.21 g/mol |
IUPAC Name |
1,3-difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F5O2/c1-20-9-3-2-4-10(7-9)21-13-11(15)5-8(6-12(13)16)14(17,18)19/h2-7H,1H3 |
InChI Key |
BRNFPQASTUVAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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